Cas no 817-95-8 (Ethyl ethoxyacetate)

Ethyl ethoxyacetate (C₆H₁₂O₃) is an ester compound characterized by its clear, colorless appearance and mild, fruity odor. It serves as a versatile solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its balanced polarity and moderate evaporation rate make it suitable for applications requiring controlled solubility and reactivity. The compound exhibits good stability under standard conditions and is compatible with a range of reagents. Ethyl ethoxyacetate is valued for its efficiency in esterification and condensation reactions, as well as its ability to enhance formulation performance in specialty chemical applications. Proper handling requires adherence to standard safety protocols for flammable liquids.
Ethyl ethoxyacetate structure
Ethyl ethoxyacetate structure
Product Name:Ethyl ethoxyacetate
CAS No:817-95-8
MF:C6H12O3
MW:132.157682418823
MDL:MFCD00040492
CID:39953
PubChem ID:354334588
Update Time:2025-08-04

Ethyl ethoxyacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-ethoxyacetate
    • Acetic acid, ethoxy-, ethyl ester
    • Ethyl ethoxyacetate
    • Ethoxyacetic Acid Ethyl Ester
    • Diethyl glycolate
    • Ethoxyacetic acid, ethyl ester
    • Acetic acid, 2-ethoxy-, ethyl ester
    • 4K9WJ82YM6
    • CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • Q63392344
    • Ethoxy-acetic acid ethyl ester
    • ethyl ethoxylacetate
    • Ethyl ethoxyacetate, 98%
    • Ethoxyacetic acid-ethyl ester
    • KSC493Q3N
    • EThyl ester of ethoxyacetic acid
    • NSC8
    • MFCD00040492
    • Ethyl Ethoxyacetate, Tech.
    • Ethyl2-ethoxyacetate
    • NSC 83555
    • W-104198
    • NS00022812
    • D81905
    • CS-0151430
    • FT-0626181
    • BS-17605
    • AI3-52223
    • AKOS005202722
    • AMY4116
    • EINECS 212-447-0
    • Ethylethoxyacetate
    • NSC-83555
    • DTXSID0061161
    • A840197
    • Ethyl ethoxyacetate, purum, >=97.5% (GC)
    • UNII-4K9WJ82YM6
    • NSC83555
    • SCHEMBL123093
    • .ALPHA.-ETHOXYACETIC ACID ETHYL ESTER
    • 817-95-8
    • E1237
    • Acetic acid, ethoxy-, ethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2-Ethoxyaceticacid ethylester
    • α-Ethoxyacetic acid ethyl ester
    • DTXCID3048233
    • ALPHA-ETHOXYACETIC ACID ETHYL ESTER
    • MDL: MFCD00040492
    • Inchi: 1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
    • InChI Key: CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • SMILES: O=C(COCC)OCC

Computed Properties

  • Exact Mass: 132.07900
  • Monoisotopic Mass: 132.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.975 g/mL at 25 °C(lit.)
  • Boiling Point: 158°C(lit.)
  • Flash Point: Fahrenheit: 122 ° f
    Celsius: 50 ° c
  • Refractive Index: n20/D 1.402(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 35.53000
  • LogP: 0.58600
  • Solubility: Insoluble in water

Ethyl ethoxyacetate Security Information

Ethyl ethoxyacetate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Ethyl ethoxyacetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Rhodium(1+), (η6-1,4-benzenediol)[(1,2,5,6-η)-1,5-cyclooctadiene]- (nanosphere containing) ,  Manganese(1+), (η6-1,4-benzenediol)tricarbonyl- (nanosphere containing) Solvents: Dichloromethane ;  1 h, rt
Reference
Mn quinonoid core-Rh quinonoid shell organometallic nanospheres as atom economical semiheterogeneous catalysts in carbene transfer reactions
Park, Kang Hyun; et al, Advanced Materials (Weinheim, 2007, 19(18), 2547-2551

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Construction of a dual catalytic mechanism controlled by multiple active sites in Cu-Al catalysts to facilitate gas-phase hydrogenation of diethyl oxalate to ethyl ethoxyacetate
Wu, Peng; et al, Fuel, 2022, 324,

Production Method 3

Reaction Conditions
Reference
1,2-Dialkoxyethenes. IX. Pyrolysis and alcoholysis of chloro derivatives of 1,2-dialkoxyethanes and -ethenes
Baganz, Horst; et al, Chemische Berichte, 1958, 91, 1751-8

Production Method 4

Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile ,  Water
Reference
Reactions of alkenediazonium salts. Part 1. 2,2-Diethoxyethenediazonium hexachloroantimonate: a diazonium, a carbenium or an oxonium salt?
Szele, Ivanka; et al, Helvetica Chimica Acta, 1983, 66(6), 1691-703

Production Method 5

Reaction Conditions
Reference
Ketene acetals. XXIII. Dealcoholation of ortho esters with aluminum tert-butoxide
McElvain, S. M.; et al, Journal of the American Chemical Society, 1951, 73, 1400-2

Production Method 6

Reaction Conditions
Reference
Product subclass 6: 1,2-bis(organooxy)alkenes
Sainsbury, M., Science of Synthesis, 2008, 32, 299-334

Production Method 7

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Production Method 8

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium ethoxide Solvents: Ethanol ;  60 °C; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Production Method 10

Reaction Conditions
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Reference
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Production Method 11

Reaction Conditions
1.1 Catalysts: Niobium pentoxide ,  Methyltrioxorhenium
Reference
Catalytic reactions of methylrhenium trioxide on solid oxide supports
Zhu, Zuolin; et al, Journal of Molecular Catalysis A: Chemical, 1997, 121(2-3), 139-143

Production Method 12

Reaction Conditions
1.1 Catalysts: 2252295-76-2 ;  3 h, rt
Reference
A fully recyclable heterogenized Cu catalyst for the general carbene transfer reaction in batch and flow
Maestre, Lourdes; et al, Chemical Science, 2015, 6(2), 1510-1515

Production Method 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Reference
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium ,  Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Production Method 15

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate
Reference
Rearrangements of ylides generated from reactions of diazo compounds with allyl acetals and thioketals by catalytic methods. Heteroatom acceleration of the [2,3]-sigmatropic rearrangement
Doyle, Michael P.; et al, Journal of Organic Chemistry, 1984, 49(11), 1917-25

Production Method 16

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Production Method 18

Reaction Conditions
Reference
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Ethyl ethoxyacetate Raw materials

Ethyl ethoxyacetate Preparation Products

Ethyl ethoxyacetate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:817-95-8)Ethyl ethoxyacetate
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:817-95-8)Ethyl2-ethoxyacetate
Order Number:LE17887
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:17
Price ($):discuss personally
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Additional information on Ethyl ethoxyacetate

Ethyl Ethoxyacetate: A Comprehensive Overview

Ethyl ethoxyacetate, also known by its CAS number 817-95-8, is a versatile organic compound with a wide range of applications in various industries. This compound is a type of ester, specifically an ethyl ester of ethoxyacetic acid. Its chemical formula is C6H12O3, and it has a molecular weight of 136.17 g/mol. Ethyl ethoxyacetate is commonly used as a solvent in the pharmaceutical, cosmetic, and electronics industries due to its excellent solvating properties and low toxicity.

The structure of ethyl ethoxyacetate consists of an acetic acid moiety with an ethoxy group attached to the oxygen atom. This structure gives it unique chemical properties, such as high polarity and moderate volatility. These characteristics make it an ideal solvent for dissolving polar and non-polar substances, including resins, polymers, and certain pharmaceutical compounds. Recent studies have highlighted its potential as a green solvent alternative to traditional petroleum-based solvents, which are often associated with environmental concerns.

Ethyl ethoxyacetate is synthesized through the esterification reaction between ethoxyacetic acid and ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion. The compound is also produced via other methods, such as transesterification or the reaction of acetic acid with ethylene glycol ether. These methods have been optimized in recent years to improve yield and reduce production costs.

In terms of applications, ethyl ethoxyacetate has found significant use in the pharmaceutical industry as a solvent for active pharmaceutical ingredients (APIs) and excipients. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it a valuable tool in drug formulation. Additionally, it is employed in the cosmetic industry as a solvent for fragrances, emulsifiers, and other cosmetic ingredients. Its low irritation potential further enhances its suitability for personal care products.

The electronics industry has also benefited from the use of ethyl ethoxyacetate as a solvent for cleaning and etching processes. Its high solvating power allows it to effectively remove residues from electronic components without causing damage to sensitive materials. Recent advancements in nanotechnology have led to the exploration of this compound as a solvent for synthesizing nanoparticles, where its ability to stabilize colloidal dispersions has proven advantageous.

From an environmental perspective, ethyl ethoxyacetate is considered less hazardous compared to many other solvents due to its lower toxicity and biodegradability. However, like all chemicals, it requires proper handling and disposal to minimize its impact on ecosystems. Regulatory bodies have established guidelines for its safe use, which include recommendations for workplace exposure limits and waste management practices.

Recent research has focused on enhancing the sustainability of ethyl ethoxyacetate production by exploring bio-based feedstocks and catalytic processes that reduce energy consumption. For instance, researchers have investigated the use of enzymes as catalysts for its synthesis, which offers potential benefits such as higher selectivity and reduced environmental footprint compared to traditional acid catalysts.

In conclusion, ethyl ethoxyacetate (CAS 817-95-8) is a multifaceted compound with significant contributions across various industries. Its unique chemical properties make it an indispensable tool in pharmaceuticals, cosmetics, electronics, and beyond. As advancements in green chemistry continue to evolve, the role of this compound in sustainable manufacturing processes is expected to grow further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:817-95-8)Ethyl ethoxyacetate
sfd15955
Purity:99%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:817-95-8)Ethyl2-ethoxyacetate
LE17887
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email